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Compound of Interest

Compound Name: 11-Phenylundecanoic acid

Cat. No.: B1293663 Get Quote

An In-depth Technical Guide to 11-Phenylundecanoic Acid: Discovery and Origin

This technical guide provides a comprehensive overview of 11-phenylundecanoic acid,

focusing on its discovery, origin, synthesis, and physicochemical properties. The content is

tailored for researchers, scientists, and professionals in the field of drug development.

Introduction
11-Phenylundecanoic acid is a long-chain fatty acid characterized by a terminal phenyl group.

This unique structural feature imparts amphiphilic properties, with a nonpolar hydrocarbon tail

and a polar carboxylic acid head, complemented by the aromatic phenyl ring. These

characteristics make it a subject of interest in materials science and as a potential building

block in the synthesis of more complex molecules. While not a widely occurring natural product,

its synthesis and properties are of interest to organic chemists and material scientists.

Discovery and Origin
The specific discovery of 11-phenylundecanoic acid is not prominently documented in readily

available scientific literature, suggesting it did not represent a landmark discovery of a novel

natural product. Instead, its existence is more likely the result of systematic organic synthesis

of ω-phenyl fatty acids. The pioneering work on the synthesis of long-chain fatty acids with a

terminal phenyl group was notably advanced in the 1940s. While a direct citation for the first

synthesis of 11-phenylundecanoic acid is elusive, the methodologies developed during that

period for analogous compounds laid the foundation for its preparation.
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Origin:

Synthetic Origin: The primary origin of 11-phenylundecanoic acid is through chemical

synthesis. Various synthetic routes can be envisioned, typically involving the coupling of a

phenyl-containing fragment with a long-chain aliphatic precursor.

Natural Occurrence: There is no definitive evidence of the natural occurrence of 11-
phenylundecanoic acid. However, other phenyl-substituted fatty acids, such as 3-

phenylpropionic acid and phenylacetic acid, have been identified in the rumen of sheep,

arising from the microbial metabolism of aromatic amino acids. This suggests a theoretical

possibility of longer-chain phenyl fatty acids being formed through microbial processes,

though this remains unconfirmed for the C11 chain.

Physicochemical Properties
The physicochemical properties of 11-phenylundecanoic acid are summarized in the table

below. These properties are crucial for understanding its behavior in various chemical and

biological systems.

Property Value Reference

Molecular Formula C₁₇H₂₆O₂ [1]

Molecular Weight 262.39 g/mol [1]

IUPAC Name 11-phenylundecanoic acid [1]

SMILES
C1=CC=C(C=C1)CCCCCCCC

CCC(=O)O
[1]

InChI Key
AUQIXRHHSITZFM-

UHFFFAOYSA-N
[1]

Monoisotopic Mass 262.1933 g/mol [1]

XlogP (predicted) 5.7 [1]

Table 1: Physicochemical Properties of 11-Phenylundecanoic Acid
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Synthesis of 11-Phenylundecanoic Acid
While a specific, detailed experimental protocol for the first synthesis of 11-phenylundecanoic
acid is not readily available, a representative synthetic route can be constructed based on

established organic chemistry principles and published syntheses of similar ω-phenyl fatty

acids. A plausible and efficient method involves the coupling of a phenyl-containing Grignard

reagent with a long-chain halo-ester, followed by hydrolysis.

General Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis of 11-phenylundecanoic
acid.

Starting Material:
Bromobenzene

Grignard Reagent Formation Starting Material:
Methyl 11-bromoundecanoate

Grignard Coupling Reaction
(with Cu(I) catalyst)

Intermediate:
Methyl 11-phenylundecanoate

Ester Hydrolysis

Final Product:
11-Phenylundecanoic acid

Click to download full resolution via product page
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Caption: Synthetic workflow for 11-Phenylundecanoic acid.

Detailed Experimental Protocol (Representative)
This protocol is a representative method adapted from the synthesis of similar long-chain fatty

acids.

Step 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a

dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq) and a small crystal

of iodine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

Add a solution of bromobenzene (1.0 eq) in anhydrous THF dropwise via the dropping funnel

to initiate the reaction.

Once the reaction has started (as indicated by heat evolution and disappearance of the

iodine color), add the remaining bromobenzene solution at a rate that maintains a gentle

reflux.

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure

complete formation of the Grignard reagent.

Step 2: Grignard Coupling to form Methyl 11-phenylundecanoate

In a separate flame-dried flask, dissolve methyl 11-bromoundecanoate (0.9 eq) in anhydrous

THF.

Cool this solution to -78 °C in a dry ice/acetone bath.

Add a catalytic amount of a copper(I) salt, such as lithium tetrachlorocuprate(II) (Li₂CuCl₄), to

the solution of the bromoester.

Slowly add the prepared phenylmagnesium bromide solution to the cooled bromoester

solution via a cannula.

Allow the reaction mixture to warm slowly to room temperature and stir overnight.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium

chloride.

Extract the aqueous layer with diethyl ether (3 x volumes).

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl

acetate gradient) to yield pure methyl 11-phenylundecanoate.

Step 3: Hydrolysis to 11-Phenylundecanoic Acid

Dissolve the purified methyl 11-phenylundecanoate in a mixture of methanol and a 2M

aqueous solution of sodium hydroxide.

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by thin-

layer chromatography (TLC).

After completion, cool the reaction mixture and remove the methanol under reduced

pressure.

Dilute the residue with water and wash with diethyl ether to remove any non-acidic

impurities.

Acidify the aqueous layer to a pH of approximately 2 with a 6M solution of hydrochloric acid,

which will precipitate the carboxylic acid.

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to

yield 11-phenylundecanoic acid.

Spectroscopic Characterization (Expected)
While specific spectra for 11-phenylundecanoic acid are not provided in the search results,

the expected spectroscopic features can be predicted based on its structure.

¹H NMR Spectroscopy
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The proton NMR spectrum of 11-phenylundecanoic acid in CDCl₃ is expected to show the

following characteristic signals:

Aromatic Protons: A multiplet in the region of δ 7.1-7.3 ppm, integrating to 5 protons,

corresponding to the phenyl group.

Methylene adjacent to Phenyl Group: A triplet at approximately δ 2.6 ppm, integrating to 2

protons.

Methylene adjacent to Carboxyl Group: A triplet at approximately δ 2.35 ppm, integrating to 2

protons.

Aliphatic Chain Protons: A series of multiplets in the region of δ 1.2-1.7 ppm, integrating to

16 protons.

Carboxylic Acid Proton: A broad singlet at δ 10-12 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy
The carbon NMR spectrum would display distinct signals for the carboxylic acid carbon (~180

ppm), the aromatic carbons (in the range of 125-143 ppm), and the aliphatic carbons (in the

range of 24-36 ppm).

Mass Spectrometry
The electron ionization mass spectrum (EI-MS) of 11-phenylundecanoic acid would be

expected to show a molecular ion peak [M]⁺ at m/z 262. Key fragmentation patterns would

include:

Loss of the carboxyl group (-COOH), leading to a fragment at m/z 217.

A prominent peak at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), which is

characteristic of compounds containing a benzyl moiety.

A series of fragment ions separated by 14 Da, corresponding to the successive loss of

methylene (-CH₂-) units from the aliphatic chain.

A McLafferty rearrangement could also be possible, leading to a characteristic fragment ion.
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The following diagram illustrates the expected mass spectrometry fragmentation.

[C₁₇H₂₆O₂]⁺
m/z = 262

[C₁₆H₂₅]⁺
m/z = 217
(-COOH)

[C₇H₇]⁺
m/z = 91

(Tropylium ion)

Chain Fragmentation
(-CH₂)n

Click to download full resolution via product page

Caption: Expected MS fragmentation of 11-Phenylundecanoic acid.

Conclusion
11-Phenylundecanoic acid is a synthetically accessible long-chain fatty acid with a terminal

phenyl group. While its specific "discovery" is not well-documented, its synthesis falls within the

broader historical context of the development of synthetic methodologies for ω-phenyl fatty

acids. Its primary origin is synthetic, with no confirmed natural sources. The physicochemical

properties and representative synthetic protocols provided in this guide offer a valuable

resource for researchers and professionals interested in the chemistry and potential

applications of this and related compounds. The expected spectroscopic data serves as a

reference for the characterization of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1293663#discovery-and-origin-of-11-
phenylundecanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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